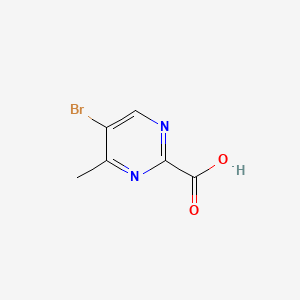
THIOPHOSPHORYL-PMMH-3 DENDRIMER, GENERATION 1.0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophosphoryl-PMMH-3 Dendrimer, Generation 10, is a dendritic polymer with a thiophosphoryl core Dendrimers are highly branched, star-shaped macromolecules with a well-defined, homogeneous, and monodisperse structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, involves a multi-step process. The core of the dendrimer is formed by the reaction of thiophosphoryl chloride with appropriate monomers. The branching units are then added through successive reactions, typically involving nucleophilic substitution or condensation reactions. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this dendrimer involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the production efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, can undergo various chemical reactions, including:
Oxidation: The thiophosphoryl groups can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoryl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms in the thiophosphoryl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophosphoryl derivatives.
Wissenschaftliche Forschungsanwendungen
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or a catalyst support due to its high surface area and functional groups.
Biology: Employed in drug delivery systems for targeted therapy, owing to its ability to encapsulate drugs and release them at specific sites.
Medicine: Investigated for its potential in imaging and diagnostic applications, such as contrast agents in magnetic resonance imaging (MRI).
Industry: Utilized in the development of advanced materials, including coatings, adhesives, and nanocomposites.
Wirkmechanismus
The mechanism of action of Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, depends on its application. In drug delivery, the dendrimer encapsulates the drug molecules within its branches, protecting them from degradation and allowing for controlled release. The thiophosphoryl groups can interact with biological molecules, facilitating targeted delivery and enhancing therapeutic efficacy. In catalysis, the dendrimer’s functional groups provide active sites for chemical reactions, improving reaction rates and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophosphoryl-PMMH-3 Dendrimer, Generation 0.5: A lower generation dendrimer with fewer branching units and a smaller size.
Thiophosphoryl-PMMH-24 Dendrimer, Generation 3.5: A higher generation dendrimer with more branching units and a larger size.
Uniqueness
Thiophosphoryl-PMMH-3 Dendrimer, Generation 1.0, is unique due to its balanced size and functionality. It offers a good compromise between the simplicity of lower generation dendrimers and the high functionality of higher generation dendrimers. This makes it versatile for various applications, providing sufficient functional groups for chemical reactions while maintaining manageable synthesis and characterization.
Eigenschaften
CAS-Nummer |
173612-58-3 |
|---|---|
Molekularformel |
C24H24Cl6N6O3P4S4 |
Molekulargewicht |
909.33 |
IUPAC-Name |
N-[[4-bis[4-[[dichlorophosphinothioyl(methyl)hydrazinylidene]methyl]phenoxy]phosphinothioyloxyphenyl]methylideneamino]-N-dichlorophosphinothioylmethanamine |
InChI |
InChI=1S/C24H24Cl6N6O3P4S4/c1-34(40(25,26)44)31-16-19-4-10-22(11-5-19)37-43(47,38-23-12-6-20(7-13-23)17-32-35(2)41(27,28)45)39-24-14-8-21(9-15-24)18-33-36(3)42(29,30)46/h4-18H,1-3H3 |
InChI-Schlüssel |
GHSPLWJCBVPQQG-UHFFFAOYSA-N |
SMILES |
CN(N=CC1=CC=C(C=C1)OP(=S)(OC2=CC=C(C=C2)C=NN(C)P(=S)(Cl)Cl)OC3=CC=C(C=C3)C=NN(C)P(=S)(Cl)Cl)P(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



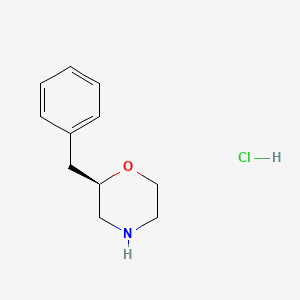
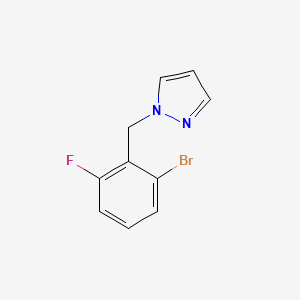
![tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate](/img/structure/B599321.png)

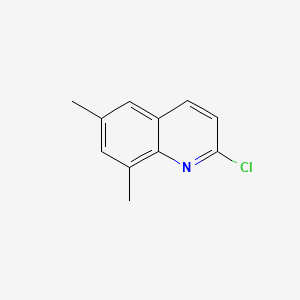
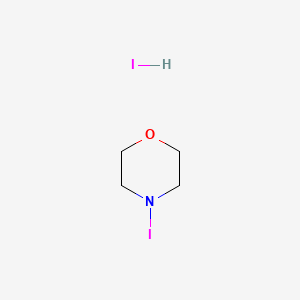
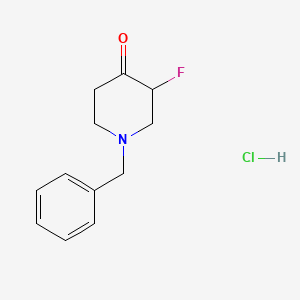
![5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B599328.png)
![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/structure/B599331.png)
